molecular formula C11H15BrN2O2 B1379881 tert-Butyl (2-amino-6-bromophenyl)carbamate CAS No. 1017781-88-2

tert-Butyl (2-amino-6-bromophenyl)carbamate

Cat. No.: B1379881
CAS No.: 1017781-88-2
M. Wt: 287.15 g/mol
InChI Key: VQSGCPJZDGFDJL-UHFFFAOYSA-N
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Description

tert-Butyl (2-amino-6-bromophenyl)carbamate: is a chemical compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis. The compound is characterized by the presence of a tert-butyl group, an amino group, and a bromine atom attached to a phenyl ring. This structure imparts unique chemical properties to the compound, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-amino-6-bromophenyl)carbamate typically involves the reaction of 2-amino-6-bromophenol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of a carbamate intermediate, which is then converted to the final product by the elimination of carbon dioxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the carbamate intermediate.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl (2-amino-6-bromophenyl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The amino group in the compound can be oxidized to form nitroso or nitro derivatives under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding aniline derivative by using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2), potassium permanganate (KMnO4), or nitric acid (HNO3).

    Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed:

    Substitution Reactions: Formation of substituted carbamates with various functional groups replacing the bromine atom.

    Oxidation Reactions: Formation of nitroso or nitro derivatives.

    Reduction Reactions: Formation of aniline derivatives.

Scientific Research Applications

Chemistry: tert-Butyl (2-amino-6-bromophenyl)carbamate is widely used as a protecting group for amines in peptide synthesis and other organic transformations. It allows for selective reactions on other functional groups while protecting the amine from unwanted reactions.

Biology: In biological research, the compound is used to modify peptides and proteins, enabling the study of their structure and function. It is also used in the synthesis of biologically active molecules and drug candidates.

Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. It helps in stabilizing the amine groups during the synthesis and purification processes.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and intermediates for various applications, including agrochemicals and materials science.

Mechanism of Action

The mechanism of action of tert-butyl (2-amino-6-bromophenyl)carbamate involves the formation of a stable carbamate linkage that protects the amine group from nucleophilic attack. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The compound can be deprotected under acidic conditions, releasing the free amine for further reactions.

Molecular Targets and Pathways: The primary molecular target of this compound is the amine group in peptides and proteins. The compound interacts with the amine through the formation of a carbamate bond, which can be cleaved under specific conditions to release the free amine.

Comparison with Similar Compounds

    tert-Butyl carbamate: Similar in structure but lacks the bromine and amino groups on the phenyl ring.

    tert-Butyl (2-amino-4-bromophenyl)carbamate: Similar but with the bromine atom at the 4-position instead of the 6-position.

    tert-Butyl (2-amino-6-chlorophenyl)carbamate: Similar but with a chlorine atom instead of a bromine atom.

Uniqueness: tert-Butyl (2-amino-6-bromophenyl)carbamate is unique due to the presence of both the amino and bromine groups on the phenyl ring. This combination imparts distinct chemical reactivity and makes it suitable for specific synthetic applications where selective reactions are required.

Properties

IUPAC Name

tert-butyl N-(2-amino-6-bromophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-9-7(12)5-4-6-8(9)13/h4-6H,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSGCPJZDGFDJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017781-88-2
Record name 1017781-88-2
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